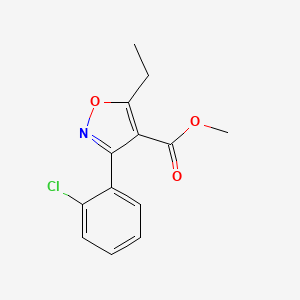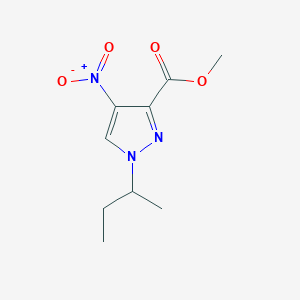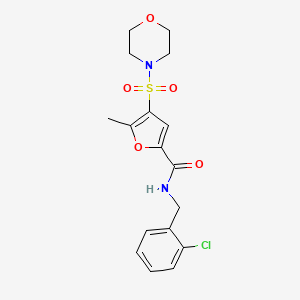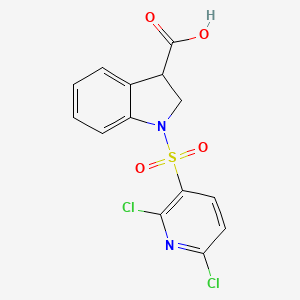
(2-Chloro-4-methylphenyl)methanol
Descripción general
Descripción
“(2-Chloro-4-methylphenyl)methanol” is a chemical compound. It is a transformation/degradation product of herbicides found in the environment through landfills and runoff .
Synthesis Analysis
The synthesis of “(2-Chloro-4-methylphenyl)methanol” involves several known techniques such as NMR, FT-IR, CHNS, and Mass . The reagents were prepared in the first step .Molecular Structure Analysis
The molecular structure of “(2-Chloro-4-methylphenyl)methanol” has been studied using techniques like ATR-FTIR, FT-Raman, UV–Vis spectra, and TGA . The crystal structure and Hirshfeld surface analysis of the molecule have also been performed .Chemical Reactions Analysis
The chemical reactions involving “(2-Chloro-4-methylphenyl)methanol” have been studied. For example, it has been used in the synthesis of N-arylacetamides, which are significant intermediates for the synthesis of medicinal, agrochemical, and pharmaceutical compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Chloro-4-methylphenyl)methanol” include a molecular weight of 142.58 g/mol, a XLogP3 of 2.4, one hydrogen bond donor count, one hydrogen bond acceptor count, and zero rotatable bond count .Aplicaciones Científicas De Investigación
I have conducted searches to gather information on the scientific research applications of (2-Chloro-4-methylphenyl)methanol, but the available data is limited. Below are some applications based on the information found:
Synthesis of Dithiocarbamate Compounds
This compound has been used in the synthesis and characterization of dithiocarbamate compounds, which are notable for their use in various fields such as agriculture, medicine, and as ligands in coordination chemistry .
Development of Analytical Methods
It has also been involved in the development of analytical methods, such as the CPE (Cloud Point Extraction) method for the determination of lead in environmental samples .
Synthesis of Aryloxy Phenol Derivatives
There is a mention of its use in the synthesis of aryloxy phenol derivatives, which are important in various chemical reactions and potential applications in material science .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being the target organ .
Direcciones Futuras
The future directions of “(2-Chloro-4-methylphenyl)methanol” research could involve further exploration of its synthesis methods, its potential applications in various fields such as medicine and agriculture, and its environmental impact. It would also be beneficial to conduct more studies on its safety and hazards to ensure its safe usage .
Mecanismo De Acción
Mode of Action
It is known that the compound can undergo various chemical reactions, potentially leading to the formation of complexes with certain metals
Result of Action
The molecular and cellular effects of (2-Chloro-4-methylphenyl)methanol’s action are currently unknown. Given the compound’s potential to form complexes with certain metals , it is possible that it could have a variety of effects at the molecular and cellular levels.
Propiedades
IUPAC Name |
(2-chloro-4-methylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-6-2-3-7(5-10)8(9)4-6/h2-4,10H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAVRWRWRCLETL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2910406.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2910408.png)

![Methyl 4-[(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2910410.png)
![Tert-butyl N-methyl-N-[2-(methylsulfonimidoyl)ethyl]carbamate](/img/structure/B2910412.png)


![N-[3-[2-acetyl-3-(1,3-benzodioxol-5-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2910416.png)
![N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2910417.png)
![2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2910418.png)
![2-(1-((2-methoxyphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2910422.png)
![N,N-diethyl-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2910424.png)
